adrenorphin

Description

Properties

IUPAC Name |

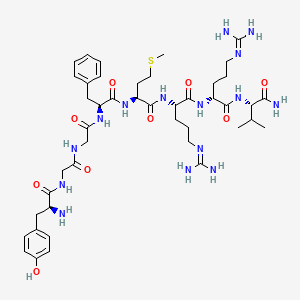

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQRTJDYAHKPY-MWSMAVIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N15O9S | |

| Record name | adrenorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adrenorphin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adrenorphin (Metorphamide): Discovery, Isolation, and Structural Characterization

Technical Whitepaper for Drug Development Professionals

Executive Summary

Adrenorphin, also definitively known as Metorphamide , represents a pivotal discovery in the history of opioid peptide biochemistry. Isolated independently in 1983 by the groups of Eckard Weber (Stanford) and Hisayuki Matsuo (Miyazaki Medical College), it was the first naturally occurring opioid peptide derived from Proenkephalin A confirmed to possess a C-terminal amide group.

Unlike the classical enkephalins (Met-enkephalin, Leu-enkephalin) which are primarily

Historical Context & Rationale

By the early 1980s, the sequences of the three major opioid precursors—Proopiomelanocortin (POMC), Proenkephalin A, and Prodynorphin—were largely mapped. However, a discrepancy existed in the processing of Proenkephalin A. While it contained multiple copies of Met-enkephalin, researchers suspected that intermediate processing products might possess distinct pharmacological profiles.[1]

The specific search for C-terminally amidated peptides was driven by the knowledge that many bioactive neuropeptides (e.g., substance P, neuropeptide Y) require amidation for receptor binding and metabolic stability. Weber et al. hypothesized that the adrenal medulla, a rich source of enkephalins, might harbor novel amidated opioids that had been overlooked by standard screening assays which targeted free-acid C-termini.

The Discovery Workflow: Isolation Protocol

The isolation of this compound was a feat of classical biochemical purification coupled with novel radioimmunoassay (RIA) screening strategies. The following protocol reconstructs the consensus methodology established by Weber et al. (1983) and Matsuo et al. (1983).

Source Material & Extraction

-

Tissue Source: Bovine Adrenal Medulla (Weber) and Human Pheochromocytoma tumor (Matsuo).

-

Rationale: The adrenal medulla contains chromaffin granules, which store enkephalins at concentrations orders of magnitude higher than brain tissue, facilitating the isolation of rare processing intermediates.

-

Lysis/Extraction:

-

Tissue is homogenized in acidified acetone (HCl/Acetone) or 1M Acetic Acid .

-

Causality: The low pH and organic solvent serve two purposes: they precipitate high-molecular-weight proteins (removing bulk contaminants) and instantly denature endogenous proteases, preventing the artificial degradation of the peptide during extraction.

-

Purification Cascade

The crude extract underwent a multi-step fractionation process designed to separate peptides based on size and hydrophobicity.

-

Gel Filtration Chromatography (Sephadex G-50/G-75):

-

The extract was fractionated to separate larger precursors (Proenkephalin fragments) from smaller peptides. This compound eluted in the low molecular weight fraction, distinct from the larger Peptide E or Peptide F.

-

-

High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., μBondapak).

-

Mobile Phase: Linear gradient of Acetonitrile in 0.1% Trifluoroacetic acid (TFA).

-

Observation: this compound eluted as a distinct peak, separable from Met-enkephalin due to the hydrophobicity of its C-terminal extension (-Arg-Arg-Val-NH2).

-

The Identification Logic (The "Amidation" Screen)

Standard enkephalin RIAs could not distinguish between amidated and non-amidated forms easily. The breakthrough relied on a specific validation step:

-

Enzymatic Digestion: Fractions were treated with Carboxypeptidase A (CPA) .

-

Mechanism: CPA exoproteolytically cleaves amino acids from the C-terminus only if a free carboxyl group is present.

-

Result: this compound was resistant to CPA digestion, whereas standard enkephalins were degraded. This provided the first chemical evidence of a blocked C-terminus (Amide).

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow distinguishing this compound from other enkephalins via enzymatic resistance.

Structural Characterization

Following purification, the structure was determined using automated Edman degradation and amino acid analysis.[2]

Sequence Determination

The primary sequence was established as an octapeptide: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2

Physicochemical Properties

The presence of the amide group significantly alters the peptide's charge and stability compared to its free-acid progenitor.

| Property | Data | Notes |

| IUPAC Name | L-Tyrosyl-glycyl-glycyl-L-phenylalanyl-L-methionyl-L-arginyl-L-arginyl-L-valinamide | |

| Sequence | YGGFMRRV-NH2 | |

| Molecular Weight | 984.18 Da | |

| Isoelectric Point (pI) | ~11.0 | Highly basic due to Arg-Arg residues. |

| Solubility | Soluble in water; High solubility in DMSO. | |

| Enzymatic Stability | Resistant to Carboxypeptidase A | Due to C-terminal amide cap. |

Biosynthetic Pathway

This compound is not a random degradation product; it is generated through a precise proteolytic cascade from Proenkephalin A .

The Precursor Context

This compound maps to the N-terminus of Peptide E (residues 209–233 of bovine Proenkephalin A). The genomic sequence encoding this region is: ...Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro...

The Processing Mechanism

-

Proteolysis: A Prohormone Convertase cleaves at the single Arginine (R) residue downstream of the Glycine.

-

Amidation: The enzyme Peptidylglycine

-amidating monooxygenase (PAM) acts on the C-terminal Glycine. The Glycine serves as the nitrogen donor for the amide group, resulting in the truncation of the Glycine and the amidation of the preceding Valine.

Visualization: Proenkephalin Processing

Figure 2: Biosynthetic processing of this compound from Proenkephalin A, highlighting the critical Glycine-dependent amidation step.

Pharmacological Profile

The discovery of this compound was significant because it challenged the paradigm that Proenkephalin products were strictly

Receptor Selectivity

This compound displays a potent and balanced opioid profile, with a marked preference for the

| Receptor Type | Binding Affinity ( | Relative Potency |

| ~12 nM | High Affinity (Primary Target) | |

| ~25 nM | Moderate Affinity (~50% of | |

| >300 nM | Negligible/Low Affinity |

Functional Bioactivity

In bovine adrenal chromaffin cells, this compound acts as a potent autocrine inhibitor.

-

Mechanism: It inhibits nicotine-induced catecholamine (Epinephrine/Norepinephrine) secretion.

-

Potency:

for inhibition of secretion. -

Significance: It is approximately 100-fold more potent than Met-enkephalin in this specific assay, suggesting it is the primary endogenous regulator of stress-induced catecholamine release in the adrenal medulla.

References

-

Weber, E., Esch, F. S., Böhlen, P., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366.

-

Matsuo, H., Miyata, A., & Mizuno, K. (1983). Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour. Nature, 305(5936), 721–723.

-

Marley, P. D., Mitchelhill, K. I., & Livett, B. G. (1986). Metorphamide, a novel endogenous adrenal opioid peptide, inhibits nicotine-induced secretion from bovine adrenal chromaffin cells. Brain Research, 363(1), 10–17.

-

MedChemExpress. (n.d.). This compound Product Monograph & Datasheet.

Sources

- 1. The proenkephalin A-processing product peptide E, which encompasses two enkephalin sequences, has a much lower opioid activity than beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two adrenal opioid polypeptides: proposed intermediates in the processing of proenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of Adrenorphin in the CNS: A Technical Guide

Executive Summary

Adrenorphin (also known as Metorphamide ) represents a distinct and potent anomaly within the endogenous opioid family.[1] Unlike its parent peptide Met-enkephalin, which is rapidly degraded and highly selective for the Delta opioid receptor (DOR), this compound is the first discovered C-terminally amidated opioid peptide.[1] This unique structural modification, catalyzed by Peptidylglycine

-

Enhanced Metabolic Stability: Resistance to carboxypeptidase degradation.

-

Shifted Receptor Topology: A high-affinity profile for the Mu opioid receptor (MOR) and Kappa opioid receptor (KOR), diverging from the DOR-selectivity of other proenkephalin-derived peptides.[1]

This guide analyzes the biosynthetic origins, receptor kinetics, and functional implications of this compound in the Central Nervous System (CNS), providing actionable protocols for its study in modern drug discovery.

Molecular Architecture & Biosynthesis

This compound is an octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ .[1] It is generated from the precursor Proenkephalin A (PENK).[1]

The Amidation Checkpoint

The defining feature of this compound is its C-terminal amide group. Most enkephalins (e.g., Met-enkephalin, Leu-enkephalin) possess a free C-terminal carboxyl group.[1] The synthesis of this compound requires a specific post-translational modification pathway that acts as a "gateway" for its unique activity.

Biosynthetic Logic:

-

Precursor Cleavage: Prohormone convertases (PC1/3, PC2) cleave Proenkephalin A at paired basic residues (Lys-Arg or Arg-Arg).[1]

-

C-Terminal Glycine Extension: The immediate precursor to this compound is a glycine-extended nonapeptide.[1]

-

Oxidative Amidation: The enzyme PAM cleaves the C-terminal glycine, using molecular oxygen and ascorbate to donate the amide nitrogen to the preceding valine residue.

Visualization: Biosynthetic Pathway

The following diagram illustrates the specific processing logic required to generate bioactive this compound.

Figure 1: Differential processing of Proenkephalin A yielding Met-Enkephalin vs. the amidated this compound.[1]

Pharmacodynamics & Receptor Topology

This compound challenges the classical "enkephalin = Delta receptor" paradigm. Its amidation and C-terminal extension create a binding surface that favors the Mu and Kappa pockets.

Receptor Affinity Profile

Quantitative comparisons reveal this compound's potency relative to standard opioids.

| Ligand | Mu (MOR) Affinity ( | Delta (DOR) Affinity ( | Kappa (KOR) Affinity ( | Primary Effect |

| This compound | 0.25 - 0.50 | > 100 | 2.0 - 5.0 | Potent Analgesia / Resp.[1] Depression |

| Met-Enkephalin | 8.0 - 10.0 | 0.5 - 1.0 | > 500 | Mild Analgesia / Modulation |

| Morphine | 1.0 - 3.0 | > 100 | > 300 | Analgesia |

| Dynorphin A | > 10 | > 100 | 0.1 - 0.5 | Dysphoria / Analgesia |

Note:

Signaling Cascade

Upon binding to MOR, this compound initiates a

Figure 2: Signal transduction pathway of this compound at the Mu Opioid Receptor.[1]

Functional Neuroanatomy & CNS Effects[1]

Distribution

This compound is not ubiquitously distributed like Met-enkephalin.[1] It is concentrated in regions critical for pain processing and autonomic control:

-

Periaqueductal Gray (PAG): High concentration area; central to descending pain modulation.[1]

-

Striatum (Caudate Nucleus): Implicates this compound in motor control modulation.[1]

-

Hypothalamus: Links this compound to neuroendocrine regulation.

-

Spinal Cord (Dorsal Horn): Direct modulation of nociceptive input.[1]

Physiological Roles[1]

-

Potent Analgesia: Due to high MOR affinity, this compound is significantly more potent than Met-enkephalin when administered intracerebroventricularly (ICV).[1]

-

Respiratory Depression: Unlike Delta-selective peptides, this compound's MOR agonism implies a risk of respiratory depression similar to morphine, mediated by inhibition of respiratory rhythm generators in the brainstem (e.g., pre-Bötzinger complex).[1]

-

Vascular Regulation: The presence of the amide group allows this compound to resist degradation in plasma longer than other enkephalins, potentially allowing it to act as a circulating neurohormone affecting vascular tone.

Experimental Protocols: Stability & Detection

To study this compound, one must differentiate it from the abundant Met-enkephalin.[1] The following protocol uses LC-MS/MS to validate the peptide's stability, a key differentiator.

Protocol: Comparative Metabolic Stability Assay (Self-Validating)

Objective: Determine the half-life (

Materials:

-

Pooled Human Plasma (heparinized).[1]

-

Synthetic this compound and Met-Enkephalin standards (>98% purity).[1]

-

LC-MS/MS System (e.g., Triple Quadrupole).[1]

-

Stop Solution: 4% Phosphoric acid in Acetonitrile.

Methodology:

-

Preparation: Spike plasma with peptides to a final concentration of 1

M. Incubate at 37°C in a water bath. -

Sampling: At time points

minutes, remove 100 -

Quenching: Immediately add 300

L Stop Solution to precipitate proteins and halt enzymatic activity. Vortex and centrifuge at 10,000 x g for 10 min. -

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. Time. The slope

Self-Validation Check:

-

Control: Met-enkephalin must show rapid degradation (

min) due to aminopeptidase and ACE activity.[1] -

Test: this compound should show extended stability (

min) due to C-terminal amidation blocking carboxypeptidase activity.[1] If this compound degrades as fast as Met-Enk, check for aminopeptidase contamination or lack of amidation in the standard.

Therapeutic Implications

This compound serves as a natural template for "Biased Ligand" design. Its ability to bind MOR and KOR while resisting C-terminal degradation suggests that amidated peptide analogs could be developed as analgesics with tuned stability profiles.[1]

-

Drug Design: Synthetic analogs replacing the N-terminal Tyrosine with D-amino acids (to block aminopeptidase) while retaining the C-terminal amide (this compound structure) yield highly potent, orally active opioids.[1]

-

Biomarker Potential: Reduced levels of amidated opioids in CSF may correlate with deficits in PAM enzyme activity, potentially relevant in neurodegenerative disorders.

References

-

Weber, E., et al. (1983).[1] "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences, 80(23), 7362-7366.[1] Link[1]

-

Eipper, B. A., & Mains, R. E. (1988).[1] "Peptide alpha-amidation." Annual Review of Physiology, 50, 333-344.[1] Link[1]

-

Dahan, A., et al. (2001).[1] "Sex differences in morphine analgesia: an experimental study in healthy volunteers." Anesthesiology, 95(2), 303-311.[1] (Context on MOR-mediated respiratory depression). Link

-

Hersh, L. B. (1982).[1] "Degradation of enkephalins: the search for an enkephalinase." Molecular and Cellular Biochemistry, 47(1), 35-43.[1][2] Link

-

Traynor, J. R., & Nahorski, S. R. (1995).[1] "Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells." Molecular Pharmacology, 47(4), 848-854.[1] Link

Sources

Technical Whitepaper: Adrenorphin (Metorphamide) – Structural Dynamics and Pharmacological Profile

Executive Summary

Adrenorphin, also chemically distinct as Metorphamide , represents a pivotal anomaly in the endogenous opioid peptide family. Unlike its parent precursor derivatives which typically terminate in free carboxylates, this compound is the only known opioid octapeptide derived from Proenkephalin A that possesses a C-terminal amide group.[1][2] This unique post-translational modification confers exceptional metabolic stability and a distinct pharmacological profile, characterized by balanced high-affinity agonism at both Mu (

This guide serves as a comprehensive technical resource for researchers investigating the structural biology, synthesis, and therapeutic utility of this compound.

Molecular Identity and Sequence Analysis[3]

This compound is an octapeptide.[1][2] Its N-terminal pentapeptide sequence is identical to [Met]-Enkephalin, but it is extended C-terminally by the tripeptide sequence Arg-Arg-Val-NH

Physicochemical Properties

| Property | Data |

| Common Name | This compound (Metorphamide) |

| Sequence | H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH |

| Formula | C |

| Molecular Weight | 984.18 g/mol |

| Isoelectric Point (pI) | ~11.5 (Highly Basic due to Arg residues) |

| Solubility | High in water/acidic buffers; moderate in organic solvents.[2] |

| Origin | Proenkephalin A (Residues 209-216 in bovine sequence) |

Sequence Homology & The "Message-Address" Concept

This compound perfectly illustrates the Schwyzer "Message-Address" concept in opioid pharmacology:

-

The Message (Residues 1-4): Tyr-Gly-Gly-Phe activates the receptor. The N-terminal Tyrosine is critical for signal transduction.

-

The Address (Residues 5-8): Met-Arg-Arg-Val-NH2 dictates receptor selectivity (affinity for

) and provides metabolic resistance against carboxypeptidases.

Structural Biology & Conformational Dynamics

Unlike the smaller enkephalins which are highly flexible and rapidly degraded, this compound adopts a more defined secondary structure in membrane environments, driven by its amphiphilic character.

Solution vs. Membrane-Bound State

-

Aqueous Solution: Predominantly random coil with transient turns.

-

Membrane Interface: The positively charged C-terminus (Arg-Arg) interacts electrostatically with anionic phospholipid headgroups, anchoring the peptide. This induces a helical conformation in the C-terminal region, presenting the N-terminal "message" to the receptor binding pocket.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional modularity of the this compound sequence.

Figure 1: Functional decomposition of the this compound sequence showing the distinct roles of the N-terminal message and C-terminal address domains.

Biosynthesis and Metabolic Stability

This compound is generated from the precursor protein Proenkephalin A . Its biosynthesis requires a specific post-translational modification pathway that distinguishes it from standard enkephalins.

The Amidation Pathway

Most proenkephalin products are cleaved at paired basic residues (Lys-Arg or Lys-Lys) and left with a free carboxyl group. This compound processing involves:

-

Endoproteolytic Cleavage: Prohormone convertases (PC1/PC2) cleave the precursor.

-

C-Terminal Modification: The enzyme Peptidylglycine

-amidating monooxygenase (PAM) acts on a C-terminal Glycine donor (present in the precursor sequence but removed in the final product) to generate the C-terminal amide.

Metabolic Resistance

The C-terminal amide (-CONH2) blocks the action of carboxypeptidases, which rapidly degrade Met-enkephalin. This results in a significantly longer half-life in vivo, allowing this compound to act as a neurohormone rather than just a transient neurotransmitter.

Figure 2: Biosynthetic pathway of this compound emphasizing the critical amidation step mediated by PAM.

Pharmacology: Receptor Profile[4][5][6]

This compound exhibits a unique "balanced" profile.[2] While Met-enkephalin is

| Receptor Subtype | Affinity ( | Functional Effect |

| Mu ( | High (< 1 nM) | Potent Analgesia, Respiratory Depression |

| Kappa ( | High (~ 1-5 nM) | Sedation, Dysphoria (context-dependent) |

| Delta ( | Low / Negligible | Minimal contribution to activity |

Clinical Implication: This dual agonism suggests this compound may modulate pain pathways with a different side-effect profile than pure

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

To synthesize this compound for research, Fmoc chemistry on a Rink Amide resin is the standard.

Protocol:

-

Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g) to ensure C-terminal amidation upon cleavage.

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (5 x 1 min).

-

Activation: 4 eq. Fmoc-AA-OH + 4 eq. HBTU/HCTU + 8 eq. DIPEA.

-

Coupling: 45-60 min at room temperature.

-

Side Chain Protection: Arg(Pbf), Tyr(tBu), Lys(Boc).

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The high Arginine content requires extended cleavage time to fully remove Pbf groups.

-

Precipitation: Cold diethyl ether.

Purification & Analysis (HPLC/MS)

Due to the basicity of the Arginine residues, the peptide will elute early on standard C18 gradients if pH is not adjusted, but generally retains well due to the hydrophobic N-terminus.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 60% B over 30 minutes.

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Tyr/Phe).

-

Mass Spec Validation: ESI-MS should show

and

References

-

Matsuo, H., Miyata, A., & Mizuno, K. (1983).[2] Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour. Nature, 305(5936), 721–723.[2] Link[2]

-

Weber, E., Esch, F. S., Böhlen, P., et al. (1983).[2][3] Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain.[2] Proceedings of the National Academy of Sciences, 80(23), 7362–7366. Link[2]

-

Seizinger, B. R., Liebisch, D. C., Gramsch, C., et al. (1985).[3] Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla.[3] Nature, 313, 57–59.[3] Link

-

Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543-6547. Link

-

Schiller, P. W. (2010).[4] Opioid Peptide-Derived Analgesics.[2][5][6] The AAPS Journal, 12(3), 326–334. (Context on Message-Address concept). Link

Sources

- 1. Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Opioid peptide - Wikipedia [en.wikipedia.org]

- 6. The role of amino-terminal sequence of beta-endorphin and dynorphin in the determination of opiate receptor type selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tissue Distribution of Adrenorphin in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenorphin, an endogenous opioid octapeptide derived from proenkephalin A, is a significant neuromodulator with a distinct tissue distribution in mammals. This guide provides a comprehensive overview of the localization of this compound, detailing its presence in the central and peripheral nervous systems, with a particular focus on high concentrations in the olfactory bulb and adrenal medulla. We delve into the physiological implications of this distribution, exploring its role in pain modulation, hormonal regulation, and sensory processing. This document further serves as a practical resource by providing detailed, field-proven protocols for the detection and quantification of this compound using radioimmunoassay (RIA) and immunohistochemistry (IHC), complete with expert insights into the rationale behind experimental choices. Through a synthesis of technical data, methodological guidance, and explorations of its functional significance, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's distribution and its potential as a therapeutic target.

Introduction: this compound, a Unique Endogenous Opioid

This compound, also known as metorphamide, is a C-terminally amidated octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2.[1] It is one of the several bioactive peptides derived from the precursor protein proenkephalin A.[1][2] First isolated from a human pheochromocytoma, a tumor of the adrenal medulla, its name reflects its adrenal origin and its morphine-like activity.[1] this compound is a potent endogenous opioid that acts as a balanced agonist for both µ (mu)- and κ (kappa)-opioid receptors, while having negligible effects on δ (delta)-opioid receptors.[1] This receptor profile endows it with significant analgesic and respiratory depressive properties.[1]

The processing of proenkephalin A is a complex and tissue-specific process, leading to a diverse array of opioid peptides with distinct biological activities.[2][3] The unique C-terminal amidation of this compound suggests a specific enzymatic processing pathway, distinguishing it from other enkephalin-related peptides.[4] Understanding the tissue-specific expression and concentration of this compound is crucial for elucidating its physiological functions and for the development of targeted therapeutics.

Tissue Distribution of this compound

The localization of this compound across various mammalian tissues has been primarily determined through techniques such as radioimmunoassay (RIA) and immunohistochemistry (IHC). These methods have revealed a distinct and non-uniform distribution pattern, with particularly high concentrations in the central nervous system and the adrenal glands.

Central Nervous System (CNS)

This compound is widely distributed throughout the mammalian brain, though its concentration varies significantly between different regions.[4]

Olfactory Bulb: The most striking feature of this compound distribution in the rat brain is its remarkably high concentration in the olfactory bulb.[4] This concentration is significantly higher than that of other endogenous opioid peptides in the same region, suggesting a specialized role for this compound in olfactory processing.[4] While the precise function is still under investigation, the presence of opioid receptors in the olfactory bulb and the modulation of olfactory function by opioids suggest that this compound may be involved in processes such as odor discrimination, sensory gating, and the modulation of olfactory-guided behaviors.[5]

Other Brain Regions: While the olfactory bulb exhibits the highest levels, this compound is also present in other brain regions, albeit at lower concentrations. These include areas involved in pain perception, reward, and autonomic control. However, detailed quantitative data for many of these regions remain to be fully elucidated.

Peripheral Distribution

Adrenal Gland: As its name suggests, this compound is prominently found in the adrenal medulla of humans and bovines.[4] The adrenal medulla is the primary site for the synthesis and secretion of catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), which are key players in the "fight-or-flight" response.[6][7] The co-localization of this compound with catecholamines in chromaffin cells suggests a potential role in modulating their release.[1] Studies have shown that this compound can inhibit catecholamine secretion from cultured human pheochromocytoma cells, indicating a possible autocrine or paracrine regulatory function within the adrenal medulla.[8]

Other Peripheral Tissues: The presence of this compound in other peripheral tissues is less well-characterized. However, given the widespread distribution of opioid receptors in peripheral sensory neurons and other organs, it is plausible that this compound may exert effects beyond the CNS and adrenal glands.[9]

Quantitative Distribution of this compound

The following table summarizes the available quantitative data on this compound concentrations in various mammalian tissues. It is important to note that values can vary depending on the species, the specific analytical method used, and the physiological state of the animal.

| Tissue/Region | Species | Concentration | Method | Reference |

| Brain | ||||

| Olfactory Bulb | Rat | Highest Concentration | RIA | [4] |

| Adrenal Gland | ||||

| Adrenomedullary Pheochromocytoma | Human | 2295 ± 1092 pg/mg tissue | RIA | [8] |

| Extramedullary Pheochromocytoma | Human | 17.8 ± 8.4 pg/mg tissue | RIA | [8] |

| Adrenal Medulla | Human, Bovine | Present | RIA | [4] |

This table is intended to be illustrative and will be populated with more specific quantitative data as further research becomes available.

Physiological Roles and Signaling Mechanisms

This compound exerts its physiological effects by binding to and activating µ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][10] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to a modulation of neuronal excitability and neurotransmitter release.

Figure 1: Simplified signaling pathway of this compound via µ- and κ-opioid receptors.

Pain Modulation: Like other opioids, this compound has potent analgesic effects. By activating opioid receptors in the brain and spinal cord, it can inhibit the transmission of pain signals.

Hormonal Regulation: The high concentration of this compound in the adrenal medulla and its inhibitory effect on catecholamine release suggest a role in regulating the stress response.[8] By modulating the release of adrenaline and noradrenaline, this compound may help to fine-tune the body's reaction to stressful stimuli.

Olfactory Processing: The exceptionally high levels of this compound in the olfactory bulb strongly point to a significant role in the sense of smell.[4] It may be involved in modulating the sensitivity of olfactory neurons, enhancing or suppressing the detection of certain odors, or contributing to the formation of olfactory memories.

Methodologies for Studying this compound Distribution

The accurate determination of this compound's tissue distribution relies on sensitive and specific laboratory techniques. Radioimmunoassay and immunohistochemistry are the two primary methods employed for this purpose.

Radioimmunoassay (RIA)

RIA is a highly sensitive quantitative technique used to measure the concentration of antigens, such as peptides, in a biological sample. The principle of RIA is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

Figure 2: General workflow for the radioimmunoassay (RIA) of this compound.

Step-by-Step Protocol for this compound Radioimmunoassay (Adapted from general peptide RIA protocols):

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin) to dilute all reagents and samples.

-

This compound Standards: Prepare a stock solution of synthetic this compound and perform serial dilutions to create a standard curve (e.g., ranging from 1 to 1000 fmol/tube).

-

Radiolabeled this compound (Tracer): Radiolabel synthetic this compound with ¹²⁵I using a standard method like the Chloramine-T method, followed by purification to separate labeled peptide from free iodine.

-

Anti-Adrenorphin Antibody: Dilute the primary antibody against this compound to a concentration that binds 30-50% of the tracer in the absence of unlabeled peptide.

-

-

Assay Procedure:

-

Set up assay tubes in triplicate for blanks, standards, and unknown samples.

-

Add 100 µL of assay buffer to the blank tubes.

-

Add 100 µL of each standard dilution to the respective tubes.

-

Add 100 µL of the extracted tissue samples to the unknown tubes.

-

Add 100 µL of the diluted anti-adrenorphin antibody to all tubes except the non-specific binding (NSB) tubes.

-

Vortex all tubes and incubate for 24 hours at 4°C.

-

Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.

-

Vortex and incubate for another 24 hours at 4°C.

-

-

Separation of Bound and Free Antigen:

-

Add a precipitating agent (e.g., a secondary antibody against the primary antibody's species and polyethylene glycol) to all tubes except the total counts tube.

-

Incubate for a sufficient time to allow precipitation (e.g., 2 hours at 4°C).

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant containing the free tracer.

-

-

Counting and Data Analysis:

-

Measure the radioactivity of the pellets in a gamma counter.

-

Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.

-

Causality Behind Experimental Choices:

-

The use of a competitive binding format is essential for quantifying the unlabeled antigen in the sample.

-

The long incubation times at 4°C are necessary to allow the binding reaction to reach equilibrium, ensuring maximum sensitivity.

-

The choice of separation method is critical to efficiently separate the antibody-bound and free tracer, which directly impacts the accuracy of the results.

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the localization of specific antigens within tissue sections. It utilizes the principle of antibodies binding specifically to their target antigens, which are then visualized using a detection system.

Figure 3: General workflow for immunohistochemical (IHC) staining of this compound in paraffin-embedded tissue.

Step-by-Step Protocol for this compound Immunohistochemistry (Adapted for neuropeptides in paraffin-embedded tissue):

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Immerse in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

For many neuropeptides, heat-induced epitope retrieval (HIER) is effective.

-

Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a microwave, pressure cooker, or water bath.

-

Allow slides to cool to room temperature in the retrieval buffer.

-

-

Immunostaining:

-

Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes (for chromogenic detection).

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with the primary anti-adrenorphin antibody diluted in blocking solution overnight at 4°C.

-

Wash slides extensively with wash buffer.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash slides.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash slides.

-

-

Visualization:

-

Develop the signal with a chromogen solution (e.g., diaminobenzidine, DAB) until the desired staining intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with a nuclear stain like hematoxylin (optional).

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Causality Behind Experimental Choices:

-

Antigen Retrieval: Fixation can mask the antigenic epitopes of peptides. The retrieval step is crucial to unmask these sites and allow for antibody binding.

-

Blocking: This step is essential to prevent non-specific binding of the primary and secondary antibodies to the tissue, which would result in high background staining.

-

Primary Antibody Incubation: Overnight incubation at 4°C allows for optimal binding of the primary antibody to its target, enhancing the signal-to-noise ratio.

Conclusion and Future Directions

The distinct tissue distribution of this compound, particularly its high concentrations in the olfactory bulb and adrenal medulla, underscores its potential for specialized physiological roles in mammals. As a potent agonist at both µ- and κ-opioid receptors, this compound is strategically positioned to modulate sensory processing, stress responses, and pain perception. The methodologies of RIA and IHC have been instrumental in mapping its distribution, and the detailed protocols provided in this guide offer a validated framework for researchers to further investigate this intriguing neuropeptide.

Future research should focus on obtaining more comprehensive quantitative data on this compound levels in a wider range of tissues and across different species. Elucidating the specific functions of this compound in the olfactory system and its precise role in the regulation of catecholamine release will be critical for a complete understanding of its physiological significance. Furthermore, the development of selective antagonists for this compound's actions at its receptor subtypes will be invaluable for dissecting its signaling pathways and for exploring its therapeutic potential in areas such as pain management, anxiety disorders, and sensory deficits. The continued exploration of this compound's distribution and function promises to yield significant insights into the complex and nuanced roles of endogenous opioid systems in health and disease.

References

-

Matsuo, H., Miyata, A., & Mizuno, K. (1983). Regional distribution of this compound in rat brain: comparative study with PH-8P. Nature, 305(5936), 721–723. [Link]

-

Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., Kosterlitz, H. W., Barchas, J. D., & Evans, C. J. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences of the United States of America, 80(23), 7362–7366. [Link]

-

Sich, B., et al. (1996). Bovine adrenals and hypothalamus are a major source of proscillaridin A- and ouabain-immunoreactivities. Hypertension, 27(5), 1073-1078. [Link]

-

Yoshimasa, T., Nakao, K., Ohtsuki, H., Li, S., & Imura, H. (1985). Studies on this compound in pheochromocytoma. The Journal of Clinical Endocrinology & Metabolism, 60(4), 675-680. [Link]

-

Cryer, P. E. (1980). Physiology and pathophysiology of the human sympathoadrenal neuroendocrine system. The New England Journal of Medicine, 303(8), 436-444. [Link]

-

The Noted Anatomist. (2021, February 27). Catecholamines (Norepinephrine, Epinephrine) [Video]. YouTube. [Link]

-

Linster, C., & Cleland, T. A. (2002). Noradrenergic and cholinergic modulation of olfactory bulb sensory processing. Frontiers in Bioscience, 7, d949-959. [Link]

-

Law, P. Y., & Loh, H. H. (2013). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Neuroscience, 248, 1-17. [Link]

-

Fricker, L. D. (2020). Five decades of research on opioid peptides: current knowledge and unanswered questions. The Journal of Neuroscience, 40(1), 16-27. [Link]

-

Doucette, W., & Restrepo, D. (2018). Neuromodulation of Synaptic Transmission in the Main Olfactory Bulb. Molecules, 23(10), 2595. [Link]

-

Lemtiri-Chlieh, F., & Wondisford, F. E. (2015). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International Journal of Molecular Sciences, 16(5), 10866-10909. [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., Christie, M. J., & Devi, L. A. (2013). Regulation of µ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254. [Link]

-

Smith, J. A. (2006). Solution radioimmunoassay of proteins and peptides. Current Protocols in Molecular Biology, Chapter 10, Unit 10.24. [Link]

-

Mayo Clinic. (2023, May 8). Pheochromocytoma. [Link]

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2022). Adrenal G Protein-Coupled Receptors and the Failing Heart: A Long-distance, Yet Intimate Affair. Pharmacological Reviews, 74(3), 512-535. [Link]

-

Mains, R. E., & Eipper, B. A. (1981). Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs. The Journal of Biological Chemistry, 256(11), 5683-5688. [Link]

-

Leggate, M., Carter, W. G., Evans, M. J., Vennart, W., & George, J. N. (2009). Proenkephalin A-derived peptides in the sensory ganglia of the rat: a developmental immunohistochemical study. Brain Research. Developmental Brain Research, 48(2), 263-271. [Link]

-

Cell Signaling Technology. (2016, February 23). Immunohistochemistry Protocol for Paraffin embedded Tissue Sections [Video]. YouTube. [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. [Link]

-

Noda, M., Furutani, Y., Takahashi, H., Toyosato, M., Hirose, T., Inayama, S., Nakanishi, S., & Numa, S. (1982). Cloning and sequence analysis of cDNA for bovine adrenal preproenkephalin. Nature, 295(5846), 202-206. [Link]

-

Winkler, H., & Westhead, E. (1980). The molecular organization of adrenal chromaffin granules. Neuroscience, 5(11), 1803-1823. [Link]

-

Giraud, P., Eiden, L. E., Audigier, Y., Gillioz, P., Conte-Devolx, B., Boudouresque, F., Eskay, R., & Oliver, C. (1981). Enkephalins, ACTH, alpha-MSH and beta-endorphin in the rat adrenal medulla. Neuropeptides, 1(4), 237-252. [Link]

-

University of Tennessee College of Veterinary Medicine. (n.d.). Adrenal Steroid Profiles in the Diagnosis of Adrenal Disease. [Link]

-

Learn-Biology.com. (2024, March 23). Epinephrine and G-Protein Coupled Receptor Systems: Essential Cell Signaling for AP Bio [Video]. YouTube. [Link]

-

Nunez-Parra, A., et al. (2022). The Response Dynamics and Function of Cholinergic and GABAergic Neurons in the Basal Forebrain During Olfactory Learning. Frontiers in Neural Circuits, 16, 918974. [Link]

-

Stein, C. (1993). Peripheral mechanisms of opioid analgesia. Anesthesia & Analgesia, 76(1), 182-191. [Link]

-

Herkenham, M., & Pert, C. B. (1982). Light microscopic localization of brain opiate receptors: a general autoradiographic method which preserves tissue quality. The Journal of Neuroscience, 2(8), 1129-1149. [Link]

-

Gubler, U., Seeburg, P., Hoffman, B. J., Gage, L. P., & Udenfriend, S. (1982). The structure and expression of the preproenkephalin gene. Nature, 295(5846), 206-208. [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, Adrenal Gland. StatPearls. [Link]

-

UC Davis. (2019, March 6). RadioImmuno Assay (RIA) Protocol. [Link]

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2012). Adrenal G protein-coupled receptors and the failing heart: a long-distance, yet intimate affair. Trends in Cardiovascular Medicine, 22(4), 94-98. [Link]

-

Midroit, M., et al. (2021). Endogenous opioids in the olfactory tubercle and their roles in olfaction and quality of life. Frontiers in Neuroscience, 15, 709923. [Link]

-

Elde, R., et al. (2014). Noradrenergic plasticity of olfactory sensory neuron inputs to the main olfactory bulb. bioRxiv. [Link]

-

de Jong, J. W., et al. (2013). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. Pharmaceutical Research, 30(11), 2843-2854. [Link]

-

Mlynarczyk, M., & Sienkiewicz, W. (2016). Neurochemistry of the mammillary body. Folia Morphologica, 75(3), 271-284. [Link]

-

Slideshare. (n.d.). Peptide radioimmunoassay (ria). [Link]

-

Nutrition and Dietetics. (2024). Adrenal extract as a dietary supplement. Research Starters. [Link]

-

Merck Veterinary Manual. (n.d.). Overview of the Adrenal Glands in Animals. [Link]

Sources

- 1. Intricacies of the Molecular Machinery of Catecholamine Biosynthesis and Secretion by Chromaffin Cells of the Normal Adrenal Medulla and in Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution and characterization of opioid peptides derived from proenkephalin A in human and rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Regional distribution of this compound in rat brain: comparative study with PH-8P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Endogenous opioids in the olfactory tubercle and their roles in olfaction and quality of life [frontiersin.org]

- 6. IHC-P protocols | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catecholamine synthesis and secretion by adrenal chromaffin cells are reduced in deer mice native to high altitude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New methodology in the raising of antibodies to small peptides leading to a highly specific radioimmunoassay for enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

Adrenorphin vs. Endorphin: Molecular Architecture, Receptor Selectivity, and Pharmacodynamic Divergence

Executive Summary

This technical guide delineates the critical molecular and pharmacological distinctions between Adrenorphin (Metorphinamide) and

Molecular Architecture & Biosynthesis

Sequence and Structural Topology

The defining feature of opioid peptides is the N-terminal signal sequence (Tyr-Gly-Gly-Phe-Met/Leu). However, the C-terminal extension dictates receptor affinity and metabolic stability.

Table 1: Molecular Comparison

| Feature | This compound (Metorphinamide) | |

| Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH | Tyr-Gly-Gly-Phe-Met -Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu |

| Length | 8 Amino Acids | 31 Amino Acids |

| Mass (Mw) | ~984.2 Da | ~3,465 Da |

| C-Terminus | Amidated (-CONH | Free Carboxyl (-COOH) |

| Precursor | Proenkephalin A (PENK) | Pro-opiomelanocortin (POMC) |

| Key Structural Motif | C-terminal amidation confers resistance to carboxypeptidases. | Amphipathic helix potential in C-terminus aids receptor binding. |

Biosynthetic Divergence

This compound is generated via the proteolytic processing of Proenkephalin A , primarily in the adrenal medulla and specific brain regions. It represents a rare processing event where the C-terminal glycine is converted to an amide group by peptidylglycine

Figure 1: Biosynthetic Pathways of this compound and

Caption: Divergent proteolytic processing of POMC and PENK precursors yielding

Pharmacodynamics: Receptor Selectivity[1][2]

The clinical and experimental utility of these peptides lies in their receptor selectivity profiles.[1]

This compound: The Mu/Kappa Hybrid

This compound is unique among proenkephalin-derived peptides because it exhibits high affinity for Mu (

-

Mechanism: The C-terminal extension (-Arg-Arg-Val-NH

) blocks binding to the -

Values:

- -receptor: ~12 nM (High Affinity)

- -receptor: ~25 nM (Moderate Affinity)

- -receptor: >1000 nM (Low Affinity)

-Endorphin: The Mu/Delta Agonist

-Endorphin is a potent agonist for both Mu (-

Signaling: It recruits

-arrestin 2 robustly, leading to receptor desensitization, a key factor in tolerance development.

Figure 2: Opioid Receptor Signaling Cascades

Caption: Signal transduction pathways activated by this compound (Mu/Kappa) and Beta-Endorphin (Mu).

Pharmacokinetics & Stability[1][2]

Proteolytic Degradation

Peptide stability is the primary hurdle in therapeutic application.

-

This compound: The C-terminal amide (-CONH

) protects against carboxypeptidase activity, a common degradation pathway in serum. However, it remains vulnerable to Aminopeptidase N (cleaving the N-terminal Tyr) and Endopeptidase 24.11 (Neprilysin), which cleaves the Gly-Phe bond. - -Endorphin: While longer, it is highly susceptible to hydrolysis by cytosolic enzymes like Insulin Degrading Enzyme (IDE) and Prolyl Endopeptidase . A specific inactivation pathway involves N-terminal acetylation, which renders the peptide inactive at opioid receptors.

Blood-Brain Barrier (BBB) Permeability

Both peptides have poor BBB permeability due to their polarity and size. This compound, being smaller (Octapeptide) and amidated (removing one negative charge), theoretically possesses slightly better passive diffusion characteristics than the bulky, charged

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of this compound

For the generation of high-purity (>95%) this compound for research.

Materials: Rink Amide MBHA resin (loading 0.5 mmol/g), Fmoc-amino acids, Piperidine, HBTU/DIEA.

-

Resin Preparation: Swell 200 mg Rink Amide MBHA resin in DMF for 30 min. This resin yields a C-terminal amide upon cleavage.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group. Wash with DMF (5x).

-

Coupling: Dissolve Fmoc-Val-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin. Shake for 45 min at room temperature.

-

Note: Use double coupling for Arg residues to prevent deletion sequences.

-

-

Elongation: Repeat steps 2-3 for Arg, Arg, Met, Phe, Gly, Gly, Tyr(tBu).

-

Cleavage: Wash resin with DCM. Add Cleavage Cocktail (TFA:Triisopropylsilane:Water, 95:2.5:2.5) for 3 hours.

-

Precipitation: Filter resin, collect filtrate, and precipitate peptide in ice-cold diethyl ether. Centrifuge and lyophilize.

-

Validation: Verify mass via MALDI-TOF (Expected [M+H]+: 984.2 Da).

Protocol 2: Competitive Radioligand Binding Assay

To validate the Mu/Kappa selectivity profile.

Materials: CHO cells expressing human

-

Membrane Prep: Harvest CHO cells, homogenize in 50 mM Tris-HCl (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

-

Incubation:

-

Mu Assay: Incubate membranes (20

g protein) with 1 nM [^3H]-DAMGO and varying concentrations of this compound ( -

Kappa Assay: Incubate membranes with 1 nM [^3H]-U69,593 and varying concentrations of this compound.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

Implications for Drug Development

Structure-Activity Relationship (SAR) Insights:

-

Amidation is Key: The potency of this compound highlights the importance of C-terminal amidation in stabilizing short opioid peptides and enhancing receptor affinity. Synthetic analogs should incorporate C-terminal amides or D-amino acids (e.g., D-Ala at position 2) to prevent enzymatic degradation.

-

Kappa Agonism & Dysphoria: Unlike

-Endorphin (pure analgesic/reward), this compound's

References

-

Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences, 80(23), 7362-7366. Link

-

Xu, S. F., et al. (1985). "The analgesic and respiratory depressant actions of metorphamide in mice and rabbits." Neuropeptides, 6(2), 121-131. Link

-

Dray, A., & Davis, T. P. (1985). "The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo." Peptides, 6(2), 217-221. Link

-

PubChem. (n.d.). "this compound | C44H69N15O9S." National Library of Medicine. Link

-

Hollt, V. (1986). "Opioid peptide processing and receptor selectivity."[2] Annual Review of Pharmacology and Toxicology, 26, 59-77. Link

Sources

The Dawn of a Potent Endogenous Opioid: An In-Depth Technical Guide to the Early Studies of Metorphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the seminal research on metorphamide (also known as adrenorphin), an endogenous amidated octapeptide derived from proenkephalin A. We delve into the foundational studies of the 1980s that led to its discovery, isolation, and initial characterization. This guide offers a detailed exploration of its potent mu-opioid receptor agonism, its early-stage pharmacological profiling, including analgesic and respiratory effects, and the experimental methodologies that were pivotal in these initial investigations. By synthesizing the original research, this document aims to provide a deep, technical understanding of metorphamide's core biology for contemporary researchers in opioid pharmacology and drug development.

Discovery and Structural Elucidation: Unveiling a New Endogenous Opioid

In the early 1980s, the field of opioid research was vibrant with the discovery of endogenous peptides that mimicked the effects of morphine. Within this context, metorphamide was identified as a novel opioid peptide.

Isolation from Bovine Brain

The initial discovery of metorphamide was the result of meticulous biochemical work on bovine brain tissue. Researchers utilized acid acetone extracts of the caudate nucleus, a region known to be rich in opioid peptides. The purification process involved a multi-step approach combining gel filtration and reverse-phase high-performance liquid chromatography (HPLC) to isolate the peptide to homogeneity[1]. Detection during this process was facilitated by a specific radioimmunoassay developed to identify novel enkephalin-containing peptides[1].

Amino Acid Sequencing and Structure

Once purified, the primary structure of metorphamide was determined using amino acid composition analysis and automated Edman degradation in a gas-phase sequencer[1]. These analyses revealed an octapeptide with the following amino acid sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 [1]. A key structural feature is the C-terminal valine amide, which is crucial for its biological activity. This amidation is a result of the post-translational modification of a C-terminal glycine residue[1].

Biosynthesis: From Proenkephalin A to a Potent Agonist

Metorphamide is not directly encoded by a gene but is rather a product of the post-translational processing of a larger precursor protein, proenkephalin A[1][2]. This precursor contains multiple copies of enkephalin sequences.

Enzymatic Cleavage Cascade

The generation of metorphamide from proenkephalin A involves a series of enzymatic cleavages at specific basic amino acid residues. Proteolytic processing begins in the late Golgi and continues in secretory vesicles[3]. The initial cleavage to release the metorphamide precursor from proenkephalin A is thought to be mediated by prohormone convertases, such as PC1/3 and PC2, which recognize and cleave at pairs of basic amino acids[3]. Following this, a carboxypeptidase E-like enzyme removes the C-terminal basic residues. The final step is the amidation of the C-terminal valine, a reaction catalyzed by a peptidyl-glycine alpha-amidating monooxygenase (PAM).

Early Synthetic Methodologies: Enabling Pharmacological Exploration

The chemical synthesis of metorphamide was crucial for confirming its structure and for producing sufficient quantities for detailed pharmacological studies. The primary method employed in the 1980s was solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Step-by-Step Methodology:

-

Resin Preparation: A suitable solid support, such as a rink amide resin, is chosen to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF)[4].

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Val-OH, is activated and coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound valine using a solution of piperidine in DMF to expose the free amine[4].

-

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Arg(Pbf), Arg(Pbf), Met, Phe, Gly, Gly, Tyr(tBu)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions[1].

-

Purification: The crude peptide is then purified using reverse-phase HPLC to yield the final, highly pure metorphamide.

Pharmacological Profile: A Potent Mu-Opioid Agonist

Early pharmacological studies quickly established metorphamide as a potent agonist at opioid receptors, with a distinct selectivity profile.

Opioid Receptor Binding Affinity

Radioligand binding assays were instrumental in characterizing the interaction of metorphamide with the different opioid receptor subtypes. These studies revealed that metorphamide has a high affinity for the mu-opioid receptor, with a reported Ki of 12 nM[5]. Its affinity for delta and kappa-opioid receptors was found to be lower[5].

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) | 12 nM[5] |

| Delta (δ) | Lower Affinity (ratio of µ-Ki/δ-Ki = 0.04)[5] |

| Kappa (κ) | Lower Affinity (ratio of µ-Ki/κ-Ki = 0.46)[5] |

In Vitro Bioassays

The functional activity of metorphamide was assessed using classical in vitro bioassays, such as the guinea pig ileum and mouse vas deferens preparations[6]. In these tissues, opioid agonists inhibit electrically stimulated contractions. Metorphamide demonstrated potent inhibitory effects in these assays, consistent with its high affinity for mu-opioid receptors[7].

In Vivo Opioid Activity

In vivo studies in rats provided further evidence of metorphamide's potent opioid effects. Intracerebroventricular (i.c.v.) and spinal intrathecal microinjections of synthetic metorphamide were shown to inhibit the reflex contractions of the rat urinary bladder[7]. This effect was consistently antagonized by the non-selective opioid antagonist naloxone, but not by a delta-selective antagonist, further supporting its primary action at mu-opioid receptors[7].

Rat Urinary Bladder Contraction Assay Protocol:

-

Animal Preparation: Female Wistar rats are anesthetized. The urinary bladder is catheterized for pressure measurement, and cannulae are implanted for intracerebroventricular or intrathecal drug administration.

-

Induction of Bladder Contractions: Rhythmic bladder contractions are induced by a continuous infusion of saline into the bladder.

-

Drug Administration: Metorphamide is administered centrally (i.c.v. or intrathecally).

-

Measurement of Inhibition: The inhibition of the frequency and amplitude of bladder contractions is recorded and quantified.

-

Antagonist Challenge: To confirm opioid receptor mediation, an antagonist like naloxone is administered prior to metorphamide to observe for a blockade of the inhibitory effect.

Early Investigations into Physiological Effects

Initial research also explored the broader physiological effects of metorphamide, particularly its analgesic and respiratory properties.

Analgesic Effects

Hot-Plate Test Protocol:

-

Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

-

Animal Acclimation: Mice or rats are placed on the hot plate, and the baseline latency to a pain response (e.g., hind paw lick, jumping) is recorded.

-

Drug Administration: Metorphamide is administered, typically via intracerebroventricular injection.

-

Post-Treatment Latency: At various time points after drug administration, the animals are again placed on the hot plate, and the latency to the pain response is measured. An increase in latency indicates an analgesic effect.

-

Cut-off Time: A maximum cut-off time is established to prevent tissue damage.

Respiratory Effects

A significant and concerning effect of mu-opioid agonists is respiratory depression. Early studies in animal models indicated that metorphamide, consistent with its mu-opioid agonism, also causes respiratory depression.

Cardiovascular Effects

The cardiovascular effects of centrally administered metorphamide were also a subject of early investigation. Studies involving the intracerebroventricular injection of enkephalin analogues in rats demonstrated that these peptides could elicit changes in blood pressure[8]. While specific data for metorphamide is scarce in easily accessible literature, it is plausible that it would produce cardiovascular effects, likely mediated through central opioid receptors. These effects were shown to be abolished by naloxone pretreatment, confirming opioid receptor involvement[8].

Mechanism of Action: Mu-Opioid Receptor Signaling

Metorphamide exerts its effects by acting as an agonist at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Signaling

Upon binding of metorphamide to the mu-opioid receptor, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family[9][10]. The activated Gα subunit dissociates from the βγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][10]. The βγ subunits can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability[6]. Additionally, the βγ subunits can inhibit voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal[11].

Conclusion and Future Perspectives

The early studies on metorphamide in the 1980s were pivotal in identifying and characterizing a new, potent endogenous mu-opioid agonist. This research laid the groundwork for a deeper understanding of the complexity of the endogenous opioid system and its role in physiological processes such as pain modulation. The discovery of metorphamide, with its high affinity and selectivity for the mu-opioid receptor, provided a valuable tool for dissecting the pharmacology of this important receptor. For modern drug development, a retrospective look at the foundational science of endogenous opioids like metorphamide can offer insights into the design of novel analgesics with improved efficacy and side-effect profiles.

References

- Fricker, L. D. (2012). Proteolytic processing of proenkephalin and other precursors. In Opioid Receptors (pp. 57-73). Humana Press.

-

Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., ... & Kosterlitz, H. W. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362-7366. Available at: [Link]

-

Wong, T. M., Fanciulli, M., & Santagostino, A. (1985). Cardiovascular effects of intraventricular injection of FMRFamide, Met-enkephalin and their common analogues in the rat. Pharmacological Research Communications, 17(8), 737-744. Available at: [Link]

-

Burks, T. F. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, 54(1), 4-2. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

-

Traynor, J. (2012). μ-Opioid receptors and regulators of G protein signaling (RGS) proteins: from a symposium on new concepts in mu-opioid pharmacology. Drug and alcohol dependence, 121(3), 173-180. Available at: [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381. Available at: [Link]

-

Dray, A., & Davis, T. P. (1985). The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo. Peptides, 6(2), 217-221. Available at: [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. Available at: [Link]

-

Wikipedia. (2023, November 29). Proenkephalin. In Wikipedia. Retrieved from [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. Available at: [Link]

-

Williams, J. T., Christie, M. J., & Manzoni, O. (2001). Cellular and synaptic adaptations mediating opioid dependence. Physiological reviews, 81(1), 299-343. Available at: [Link]

-

Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). Molecular mechanisms and regulation of opioid receptor signaling. Annual review of pharmacology and toxicology, 40(1), 389-430. Available at: [Link]

-

Patocka, J., Wu, W., Oleksak, P., Jelinkova, R., & Kuca, K. (2024). Schematic representation of opioid receptors signaling. ResearchGate. Available at: [Link]

-

Hook, V. Y., Eiden, L. E., & Brownstein, M. J. (1982). A carboxypeptidase B-like converting enzyme activity in secretory granules of bovine adrenal medulla. Nature, 295(5847), 341-342. Available at: [Link]

- Devi, L. A. (1996). The molecular and cellular basis of opioid action. Pain Forum, 5(2), 103-112.

-

Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. Available at: [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]

-

StatPearls. (2024). Mu Receptors. NCBI Bookshelf. Available at: [Link]

-

Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the μ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321-326. Available at: [Link]

- Shang, Y., & Filizola, M. (2015). Opioid receptors: structural and mechanistic insights for drug discovery. Current topics in medicinal chemistry, 15(8), 716-726.

-

Connor, M., & Christie, M. D. (1999). Opioid receptor signalling mechanisms. Clinical and Experimental Pharmacology and Physiology, 26(7), 493-499. Available at: [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology: The Journal of the American Society of Anesthesiologists, 115(6), 1363-1381. Available at: [Link]

- Traynor, J. R., & Terpening, C. M. (1993). The role of G-proteins in opioid receptor function. In The Opioid Receptors (pp. 135-152). Humana Press.

- Childers, S. R. (1991). Opioid receptor-coupled second messenger systems. Life sciences, 48(21), 1991-2003.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Proenkephalin - Wikipedia [en.wikipedia.org]

- 3. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiovascular effects of intraventricular injection of FMRFamide, Met-enkephalin and their common analogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. opendata.uni-halle.de [opendata.uni-halle.de]

- 10. jneurosci.org [jneurosci.org]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Quantitation of Adrenorphin in CNS Tissue via Targeted LC-MS/MS

Introduction & Biological Context

Adrenorphin is an opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val ) derived from the proteolytic processing of Proenkephalin A (PENK) . While it shares the N-terminal sequence with Met-Enkephalin, its C-terminal extension (Arg-Arg-Val) confers distinct receptor affinity profiles, particularly toward

The Analytical Challenge

Quantifying this compound in brain tissue presents a "perfect storm" of bioanalytical challenges:

-

Rapid Degradation: The peptide is a prime substrate for enkephalinases (e.g., Neprilysin, Aminopeptidase N). Post-mortem degradation occurs within seconds.

-

Sequence Homology: It must be chromatographically resolved from other PENK-derived peptides (e.g., Met-Enkephalin-Arg-Gly-Leu) to prevent cross-talk.

-

Low Abundance: CNS concentrations are typically in the femtomole/mg range, requiring high-sensitivity LC-MS/MS rather than traditional immunoassays, which suffer from cross-reactivity.

This guide details a Targeted LC-MS/MS workflow designed to preserve peptide integrity and achieve absolute specificity.

Proenkephalin Processing Pathway[1]

Understanding the origin of this compound is critical for troubleshooting "ghost" peaks, which often arise from the in-source fragmentation of larger precursor peptides (e.g., Peptide E).

Figure 1: Proteolytic processing of Proenkephalin A yielding this compound.[1] Dashed lines indicate degradation pathways that must be inhibited during extraction.

Experimental Design: The "Freeze-and-Fix" Strategy

The causality of success in neuropeptide analysis lies in the first 60 seconds of tissue handling. We utilize a Heat Stabilization or Acid-Methanol approach to instantly denature proteolytic enzymes.

Core Workflow

Figure 2: End-to-end workflow emphasizing rapid enzyme inactivation.

Detailed Protocols

Protocol A: Tissue Extraction (Acidified Methanol Method)

Rationale: Acidified methanol precipitates high-molecular-weight proteins (enzymes) while solubilizing polar neuropeptides.

Reagents:

-

Extraction Solvent: 90% Methanol / 9% Water / 1% Acetic Acid (v/v/v), pre-chilled to -20°C.

-

Internal Standard (IS): Deuterated this compound (YGGFM[d3]RRV) or Met-Enk-Arg-Phe (analog).

Steps:

-

Harvest: Dissect brain region (e.g., Striatum) and weigh frozen tissue (target 10-50 mg).

-

Inactivation: Immediately drop frozen tissue into 10 volumes (v/w) of Extraction Solvent .

-

Critical: Do not allow tissue to thaw before solvent addition.

-

-

Homogenization: Homogenize using a bead beater (e.g., 2 cycles, 30 sec, 6.0 m/s). Keep tubes on ice between cycles.

-

Sonication: Sonicate homogenate for 10 minutes (0°C) to disrupt membranes and release vesicle-bound peptides.

-

Clarification: Centrifuge at 16,000

g for 20 minutes at 4°C. -

Collection: Transfer supernatant to a clean low-bind tube.

-

Optional: Re-extract pellet with 5 volumes of solvent to improve recovery.

-

Protocol B: Solid Phase Extraction (SPE)

Rationale: Direct injection of brain extract ruins MS sources. SPE removes lipids and salts.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Micro-elution plate or 1cc cartridge (e.g., Waters Oasis HLB).

-

Condition: 200

L Methanol. -

Equilibrate: 200

L 0.1% Formic Acid (FA) in Water. -

Load: Dilute supernatant 1:1 with 0.1% FA (to reduce organic content <50%) and load.

-

Wash: 200

L 5% Methanol / 0.1% FA. -

Elute: 2 x 50

L 70% Acetonitrile / 0.1% FA. -

Dry: Evaporate to dryness (SpeedVac) and reconstitute in 20

L Mobile Phase A.

LC-MS/MS Quantification Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-6 min: 2%

35% B (Target elution window) -

6-7 min: 95% B (Wash)

-

MS/MS Transitions (MRM)

This compound (YGGFMRRV) is basic due to the Arg-Arg motif. It predominantly forms the doubly charged ion

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Purpose |

| This compound | 492.3 ( | 136.1 | Immonium (Tyr) | Quantifier |

| 492.3 | 434.2 | Qualifier | ||

| 492.3 | 565.3 | Qualifier | ||

| Met-Enk (Interference) | 574.2 ( | 120.1 | Immonium (Phe) | Monitor |

Note: The Tyrosine immonium ion (136.1) is intense but non-specific. You must rely on Retention Time (RT) and the Qualifier ions (y-series) to confirm identity.

Data Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following controls are mandatory:

-

Recovery Check: Spike synthetic this compound into a "null" matrix (e.g., PBS or BSA) and compare area counts to the brain tissue extract spike.

-